(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a pyridine moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be classified under thiadiazole derivatives, which are known for their pharmacological significance. Thiadiazoles have been extensively studied for their potential in drug development due to their ability to modulate biological pathways. In particular, (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is noted for its unique combination of functional groups that may confer distinct electronic properties and biological activities compared to other similar compounds .
The synthesis of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide typically involves several key steps:
The molecular structure of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide can be described using its IUPAC name and chemical identifiers:
Crystallographic studies may reveal bond lengths and angles that define its three-dimensional conformation. Such studies are essential for understanding the interactions this compound may have in biological systems .
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide can participate in various chemical reactions that modify its structure for enhanced biological activity:
These reactions are crucial for developing new compounds with potentially improved pharmacological profiles.
The mechanism of action for (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and pyridine rings can engage in:
These interactions may modulate biological pathways relevant to disease processes such as cancer or inflammation .
The physical and chemical properties of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide include:
Such analyses help confirm the identity and purity of synthesized compounds .
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide has potential applications in various scientific fields:
The 1,3,4-thiadiazole scaffold has evolved from a structural curiosity to a privileged pharmacophore in oncology drug design. Early applications leveraged its diuretic (acetazolamide) and antimicrobial (sulfamethizole) properties, capitalizing on the ring’s bioisosteric resemblance to pyrimidine nucleotides [1] [9]. This similarity enables disruption of DNA replication and enzyme function in malignant cells. The 2010s marked a turning point with the development of kinesin spindle protein inhibitors like filanesib (Figure 1), which advanced to clinical trials for multiple myeloma and solid tumors by inducing mitotic arrest [4]. Contemporary research focuses on optimizing substitution patterns to enhance tumor selectivity and overcome chemoresistance. Over 30 patents filed between 2015–2025 highlight derivatives with sub-micromolar cytotoxicity against recalcitrant cancers (e.g., pancreatic ductal adenocarcinoma and triple-negative breast cancer) [1] [10].
Table 1: Clinically Translatable 1,3,4-Thiadiazole Derivatives
Compound | Therapeutic Target | Development Status | Key Malignancies |
---|---|---|---|
Filanesib | Kinesin spindle protein (KSP) | Phase II/III | Multiple myeloma, solid tumors |
Litronesib | Eg5 kinesin | Preclinical | Breast cancer, leukemia |
Acetazolamide | Carbonic anhydrase IX/XII | FDA-approved (repurposed) | Renal cell carcinoma |
Sulamethizole | Dihydropteroate synthase | FDA-approved (repurposed) | N/A (antibacterial) |
Hybrid architectures merging 1,3,4-thiadiazole and pyridine leverage complementary pharmacodynamic and pharmacokinetic attributes. The thiadiazole’s mesoionic character facilitates membrane penetration via transient charge interactions, while its low-lying C–S σ* orbitals create electron-deficient regions (“σ-holes”) that promote target binding [4]. Pyridine’s hydrogen-bond acceptor capacity and coordinate bonding potential via the nitrogen atom enhance affinity for kinase ATP pockets and DNA minor grooves [1] [5]. Computational metrics confirm synergistic effects:
Table 2: Electronic and Pharmacokinetic Properties of Hybrid Components
Moiety | Dipole Moment (Debye) | H-Bond Capacity | π-Stacking Potential | LogP Contribution |
---|---|---|---|---|
1,3,4-Thiadiazole | 3.8–4.2 | Acceptors: 2; Donors: 1 | Moderate | +0.5 to +1.2 |
Pyridine | 2.2–2.8 | Acceptors: 1; Donors: 0 | High | +0.8 to +1.5 |
Hybrid (combined) | 5.1–5.9 | Acceptors: 3; Donors: 1 | Enhanced | +1.3 to +2.7 |
Molecular hybridization thus addresses tumor heterogeneity by enabling multi-target engagement. For example, pyridine-thiadiazole conjugates inhibit both vascular endothelial growth factor receptor 2 (VEGFR2) and carbonic anhydrase IX—dual action that suppresses angiogenesis and acidosis in hypoxic tumors [5] [10].
The acrylamide spacer [(E)–CH=CH–C(=O)–NH–] serves as a conformationally restrained bioisostere of endogenous α,β-unsaturated carbonyls, enabling Michael addition-mediated covalent binding to cysteine residues in target proteins (e.g., kinases, tubulin) [9]. This confers three key advantages:
Table 3: Impact of Acrylamide Geometry on Bioactivity
Linker Type | Bond Angle (C=C–C=O) | Energy Barrier (kcal/mol) | IC₅₀ MCF-7 (μM) | Selectivity Index (vs. Vero) |
---|---|---|---|---|
(E)-Acrylamide | 120° ± 3° | 12.4 | 1.47–3.26 | 18.3–22.1 |
(Z)-Acrylamide | 65° ± 2° | 18.7 | 24.8–38.5 | 3.2–5.6 |
Saturated Amide | 111° ± 4° | N/A | >50 | <1.5 |
Hybrids like (E)–N–(5–methyl–1,3,4–thiadiazol–2–yl)–3–(pyridin–4–yl)acrylamide thus exploit this linker for irreversible inhibition of growth signaling pathways while maintaining a favorable therapeutic index.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0